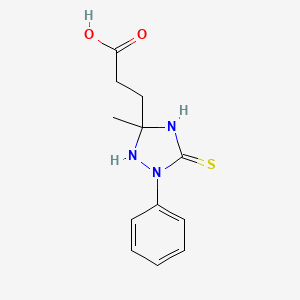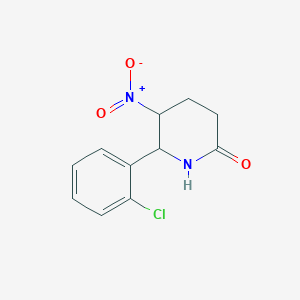![molecular formula C13H14N2O5 B4296884 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296884.png)
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Descripción general
Descripción
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as DMN-TMX or DMNT, is a novel spirooxindole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMN-TMX is a complex molecule that exhibits a unique spirocyclic structure, making it an interesting target for chemical synthesis and biological evaluation.
Mecanismo De Acción
The exact mechanism of action of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects depending on the target tissue or cell type. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, and enhances neuronal survival. Moreover, this compound has been shown to possess anti-bacterial, anti-viral, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a promising compound for laboratory experiments due to its unique structure and potential therapeutic applications. However, there are some limitations associated with its use, including its low solubility in aqueous solutions and its potential toxicity in high doses. Moreover, the synthesis of this compound is a complex and time-consuming process, which may limit its availability for research purposes.
Direcciones Futuras
The potential therapeutic applications of 1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one are vast, and there are several avenues for future research. One promising direction is the development of this compound-based drug delivery systems for targeted cancer therapy. Another direction is the evaluation of this compound in animal models of infectious diseases, such as COVID-19. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Moreover, this compound has been evaluated for its anti-bacterial, anti-viral, and anti-inflammatory activities.
Propiedades
IUPAC Name |
1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-12(15(17)18)7-19-13(20-8-12)9-5-3-4-6-10(9)14(2)11(13)16/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXMKLQYPGUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)C)OC1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate](/img/structure/B4296824.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B4296829.png)
![1,1'''-bis(morpholin-4-ylmethyl)trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4296844.png)
![3-(5-bromo-2-hydroxyphenyl)-1-methyl-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296854.png)
![5-methyl-1'-(morpholin-4-ylmethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296859.png)
![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296865.png)
![methyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296868.png)


![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296889.png)
![ethyl 1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B4296892.png)
![ethyl 2-({[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4296896.png)

